Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Ethyl (1S,2S,4R)-7-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound featuring a unique azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the use of functionalized aminoproline esters. One common method is the epimerization-lactamization cascade reaction. This process involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the use of a strong base and an electron-withdrawing N-protective group in the substrates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the synthesis of complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic framework but contain an additional nitrogen atom, making them useful in different chemical contexts.
Uniqueness
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group. This combination of features makes it particularly valuable in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYIEJIXPMWKPS-CSMHCCOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2CC[C@@H]1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182474 | |
Record name | rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217977-76-8 | |
Record name | rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217977-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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